Product packaging for Bmy 21502(Cat. No.:CAS No. 123259-91-6)

Bmy 21502

Cat. No.: B1667324
CAS No.: 123259-91-6
M. Wt: 328.33 g/mol
InChI Key: KEWFMWJJMGQBAN-UHFFFAOYSA-N
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Description

Overview of Research Trajectory in Neurological Disorders The research trajectory of BMY 21502 has included investigations into its potential therapeutic utility in neurological disorders characterized by cognitive deficits. Given its initial characterization as a nootropic, it was a candidate for studies in conditions like Alzheimer's disease.nih.govClinical trials were conducted to assess the efficacy of this compound in patients with mild-to-moderate Alzheimer's disease.nih.govThese studies utilized assessments such as the Alzheimer's Disease Assessment Scale (ADAS) and the Computerized Neuropsychological Test Battery (CNTB).nih.govufba.br

Beyond Alzheimer's disease, research also explored the potential protective effects of this compound against cerebral hypoxia. nih.govsemanticscholar.org Studies in mice indicated that this compound could increase survival time in models of anoxia. semanticscholar.org This anti-anoxic effect was suggested to involve activation of the central nervous system cholinergic system. semanticscholar.org

Detailed Research Findings:

Research findings on this compound have provided insights into its effects in various models. In a study involving brain-injured rats, treatment with this compound one week post-injury led to significant improvement in post-injury learning ability compared to vehicle-treated injured animals. wikidoc.orgbionity.com

In a clinical trial involving patients with mild-to-moderate Alzheimer's disease, patients receiving this compound showed a mean change in the ADAS cognitive score of -1.5 points at week 12, while those on placebo showed a mean change of -0.5 points. nih.gov For patients with moderate dementia (MMSE ≤ 20), the change at week 12 was -2.7 points with this compound compared to +0.3 points with placebo, although these differences were not statistically significant in this pilot study. nih.gov

Studies investigating the anti-anoxic effects of this compound in mice using a KCN-induced anoxia model showed that this compound significantly increased survival time in a dose-dependent manner at doses above 10 mg/kg. semanticscholar.org When compared to other compounds like oxiracetam (B1678056) and idebenone (B1674373) in this model, this compound demonstrated a superior anti-anoxic action. semanticscholar.org

Data Table 1: Effect of this compound on ADAS Cognitive Score in Alzheimer's Disease Patients (Pilot Study) nih.gov

GroupNMean Change in ADAS Cognitive Score at Week 12
This compound34-1.5
Placebo35-0.5

Data Table 2: Effect of this compound on Survival Time in KCN-Induced Anoxia in Mice semanticscholar.org

CompoundDose (mg/kg)Average Survival Time (seconds)
Vehicle-~23
This compound10Significantly Increased
This compound100Significantly Increased
Oxiracetam100Significant Prolongation
Oxiracetam300Significant Prolongation
Idebenone100Significantly Increased
Idebenone300Tendency to Increase

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H19F3N4O B1667324 Bmy 21502 CAS No. 123259-91-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

123259-91-6

Molecular Formula

C15H19F3N4O

Molecular Weight

328.33 g/mol

IUPAC Name

1-[[1-[2-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]methyl]pyrrolidin-2-one

InChI

InChI=1S/C15H19F3N4O/c16-15(17,18)14-19-6-3-12(20-14)21-8-4-11(5-9-21)10-22-7-1-2-13(22)23/h3,6,11H,1-2,4-5,7-10H2

InChI Key

KEWFMWJJMGQBAN-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)CC2CCN(CC2)C3=NC(=NC=C3)C(F)(F)F

Appearance

Solid powder

Other CAS No.

123259-91-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1-(1-(2-fluoromethyl)-4-pyrimidinyl)-4-piperidinylmethyl-2-pyrrolidinone
BMS-181168
BMY 21502
BMY-21502

Origin of Product

United States

Preclinical Pharmacological Investigations of Bmy 21502

In Vitro Studies

In vitro studies have provided insights into the direct effects of BMY 21502 on isolated neural tissues and cell lines, allowing for a focused examination of its cellular and synaptic mechanisms.

Effects on Hippocampal Synaptic Plasticity

The hippocampus is a brain region critical for learning and memory, and its capacity for synaptic plasticity, such as long-term potentiation (LTP), is considered a cellular basis for these cognitive functions. Studies have investigated how this compound modulates these processes.

Investigations using rat hippocampal slices have shown that this compound can influence the duration of long-term potentiation. Application of this compound to the bath significantly delayed the decay of LTP in slices obtained from young animals at concentrations of 1.0 and 10 µM. nih.govresearchgate.netresearchgate.netscispace.com This effect was not observed at a higher concentration of 25 µM in young animals. nih.govresearchgate.net In slices obtained from very old rats (2.5-3.2 years), this compound at 10 µM also significantly delayed the decay of long-term potentiation. nih.govresearchgate.net This suggests that this compound can enhance the persistence of synaptic potentiation in hippocampal tissue. nih.gov

Animal Age This compound Concentration (µM) Effect on LTP Decay
Young 1.0 Delayed decay
Young 10 Delayed decay
Young 25 No significant effect
Very Old (2.5-3.2 yr) 10 Delayed decay

Studies assessing the effects of this compound on the fundamental electrical properties of hippocampal neurons and evoked synaptic transmission have been conducted. Application of this compound to rat hippocampal slices at concentrations less than 30 µM had no consistent direct effects on parameters of the cell membrane or evoked synaptic potentials. nih.govresearchgate.netresearchgate.net This indicates that, within this concentration range, this compound primarily affects the plasticity mechanisms rather than directly altering baseline neuronal excitability or synaptic transmission strength.

Cellular Neuroprotective Effects

Beyond its impact on synaptic plasticity, the potential of this compound to protect neuronal cells from damage has been explored in cellular models.

PC-12 cells, a cell line derived from a rat pheochromocytoma, are commonly used as a model system in neuroscience research, including studies on neuroprotection and cell survival due to their ability to differentiate into neuron-like cells in the presence of nerve growth factor (NGF). researchgate.netjneurology.commdpi.com this compound has been utilized in studies involving PC-12 cells, where it was associated with prolonged survival and viability. tandfonline.com While the specific mechanisms of neuroprotection in PC-12 cells by this compound are not detailed in the available information, its use in this context suggests an investigation into its potential to enhance cell resilience.

In Vivo Studies: Animal Models of Neurological Dysfunction

To evaluate the effects of this compound in a more complex biological setting, researchers have employed in vivo animal models designed to mimic aspects of human neurological dysfunction.

Studies in mice have investigated the effects of this compound on survival under conditions of anoxia. Oral administration of this compound significantly prolonged the survival time in mice subjected to KCN-induced anoxia in a dose-dependent manner at doses ranging from 10 to 100 mg/kg. semanticscholar.org Significant protection by this compound was also observed against moderate hypobaric hypoxia at doses of 30 and 100 mg/kg. semanticscholar.org These findings suggest an anti-anoxic action of this compound in these models. semanticscholar.org

Animal Model This compound Dose (mg/kg, p.o.) Effect on Survival Time
KCN-induced anoxia 10 Significantly increased
KCN-induced anoxia 100 Significantly increased
Moderate hypobaric hypoxia 30 Significant protection
Moderate hypobaric hypoxia 100 Significant protection

Furthermore, this compound has been tested in rat models of post-injury learning deficits. In male Sprague-Dawley rats subjected to fluid percussion brain injury, administration of this compound (10 mg/kg) prior to testing in a Morris water maze increased the rate of acquisition and initial retention of the learned task. researchgate.net This indicates a potential beneficial effect of this compound on cognitive function following traumatic brain injury in this animal model.

Models of Cerebral Anoxia and Hypoxia

Models of cerebral anoxia and hypoxia are employed to study interventions that can protect brain tissue from damage caused by oxygen deprivation. This compound has been evaluated in several such models.

KCN-Induced Anoxia Models

Potassium cyanide (KCN) is used to induce anoxia by inhibiting cellular respiration. In KCN-induced anoxia models in mice, oral administration of this compound significantly prolonged survival time in a dose-dependent manner at doses ranging from 10 to 100 mg/kg. semanticscholar.orgnih.govjst.go.jp This protective effect was observed at doses where other cerebroactive agents like oxiracetam (B1678056) and idebenone (B1674373) showed weaker or less consistent protection. semanticscholar.orgnih.govjst.go.jp The anti-anoxic effect of this compound in this model was reported to be blocked by pretreatment with scopolamine (B1681570), suggesting involvement of the central nervous system cholinergic system as a potential mechanism. semanticscholar.orgnih.govjst.go.jp

Hypobaric Hypoxia Models

Hypobaric hypoxia models simulate reduced oxygen availability by lowering atmospheric pressure. This compound demonstrated significant protection against moderate hypobaric hypoxia in mice at doses of 30 and 100 mg/kg orally, prolonging survival time. semanticscholar.orgnih.govresearchgate.net114.55.40 Under severe hypobaric hypoxia conditions, however, this compound, along with other tested drugs, did not show protective effects. semanticscholar.org

Comparative Analysis with Other Cerebroactive Agents

In comparative studies using KCN-induced anoxia and moderate hypobaric hypoxia models in mice, this compound exhibited an anti-anoxic action that was suggested to be superior to that of oxiracetam and idebenone. semanticscholar.orgnih.govjst.go.jpresearchgate.net While oxiracetam and idebenone showed some protection, their effects were generally weaker or required higher doses compared to this compound. semanticscholar.orgnih.govjst.go.jp For instance, in the KCN model, oxiracetam showed significant protection at doses above 100 mg/kg, and idebenone at 100 mg/kg, whereas this compound was effective between 10-100 mg/kg. semanticscholar.orgnih.govjst.go.jp In the moderate hypobaric hypoxia model, idebenone significantly prolonged survival time at 100 and 300 mg/kg, while oxiracetam did not show significant protection at doses from 30-300 mg/kg, in contrast to this compound's effect at 30 and 100 mg/kg. semanticscholar.orgnih.govresearchgate.net114.55.40

The table below summarizes some comparative findings:

ModelCompoundEffective Dose Range (mg/kg, p.o.)Effect on Survival Time
KCN-Induced Anoxia (mice)This compound10-100Significantly prolonged
Oxiracetam>100 (weak protection)Significantly prolonged
Idebenone100Significantly prolonged
Hypobaric Hypoxia (mice)This compound30, 100Significantly prolonged
Oxiracetam30-300No significant effect
Idebenone100, 300Significantly prolonged

Models of Cognitive Impairment and Learning Deficits

This compound has also been investigated for its potential to ameliorate cognitive impairment and learning deficits in preclinical models.

Age-Related Cognitive Decline Models

Animal models, particularly rodents, are widely used to study age-related cognitive decline due to their relatively short lifespan and comparable cognitive abilities to humans in certain tasks. frontiersin.orgnih.gov Age-related deficits in learning and memory have been observed in various rodent strains. frontiersin.orgnih.govnih.govjscholarpublishers.com

The Morris Water Maze (MWM) is a common task used to assess spatial learning and memory in rodents. frontiersin.orgnih.govutdallas.edu Studies have examined the effects of this compound on MWM performance in aged rodents, which typically show impaired performance compared to younger animals. frontiersin.orgnih.govutdallas.edunih.gov

In 16-18 month old F-344 rats, a model exhibiting impaired MWM performance, oral administration of this compound was studied. utdallas.edunih.gov this compound did not affect swim speeds, but it increased the rate of acquisition and initial retention in the MWM. nih.gov This resulted in decreased swim distances on the second trial of each day. nih.gov The increased rate of acquisition was reported to be dose-dependent, peaking at 5.0 mg/kg, with the effect still above control values at 10 mg/kg. nih.gov These findings suggest that this compound can improve impaired spatial learning in aged rats. nih.gov

Study ModelAge of RodentsThis compound Effect on MWM PerformanceKey Finding
F-344 Rats (Morris Water Maze)16-18 monthsIncreased rate of acquisitionDecreased swim distances on later trials
Increased initial retentionEffect was dose-dependent (peak at 5.0 mg/kg)

Note: Data extracted from search result nih.gov. This table is for illustrative purposes based on the text provided.

Classical Conditioning of the Eyeblink Response in Older Rabbits

Classical conditioning of the eyeblink response is a well-established paradigm used to study associative learning and memory, and it is known to be impaired in aging and in conditions like Alzheimer's disease researchgate.netnih.gov. Studies have investigated the effects of this compound on this form of learning in older rabbits. Research indicated that this compound enhanced this simple form of learning in older rabbits nih.gov. Older rabbits administered this compound classically conditioned at a rate that approximated that of young rabbits nih.gov. Over training sessions, older rabbits treated with this compound produced a higher percentage of conditioned responses (CRs) and greater CR amplitude compared to vehicle-treated older rabbits researchgate.net. This facilitation by this compound was not observed in young rabbits researchgate.net. While this compound-treated older rabbits did not reach the asymptotic performance level of young rabbits, the treatment resulted in conditioning similar to that seen in younger animals researchgate.net.

Traumatic Brain Injury-Induced Learning Dysfunction

Traumatic brain injury (TBI) often results in long-lasting cognitive dysfunction, including impairments in learning and memory asylummedtraining.orgnih.gov. Preclinical studies have utilized animal models of TBI to evaluate potential therapeutic agents.

Spatial Learning Assessment in Brain-Injured Rats

The Morris water maze is a common task used to assess spatial learning and memory in rodents nih.gov. Studies have examined the effect of this compound on spatial learning deficits induced by experimental TBI in rats. Following lateral fluid-percussion brain injury, vehicle-treated brain-injured animals showed a significant impairment in post-injury learning compared with vehicle-treated sham animals nih.gov. Injured animals treated with this compound at one week post-injury demonstrated significantly improved post-injury learning ability compared to injured animals treated with vehicle nih.gov. These results suggest that this compound may be beneficial in attenuating learning dysfunction that occurs after TBI nih.gov. Paradoxically, in uninjured control animals, this compound treatment appeared to worsen learning scores nih.gov.

Amnesia Models

Various pharmacological and physical methods are used to induce amnesia in animal models to study memory processes and evaluate potential therapeutic interventions.

ECS-Induced Amnesia

Electroconvulsive shock (ECS) is a method used to induce amnesia in rodents, often assessed in passive avoidance tasks medkoo.comscribd.comnih.gov. Research has indicated that this compound has shown protective effects against ECS-induced amnesia in rodents medkoo.com. Specifically, this compound has been reported to attenuate or reverse amnesia induced by ECS in mice and rats under a broad range of experimental conditions scribd.com.

Scopolamine-Induced Memory Impairment

Scopolamine, a muscarinic receptor antagonist, is widely used to experimentally induce cognitive deficits and memory impairment in animals, mimicking some aspects of cholinergic dysfunction seen in conditions like Alzheimer's disease wikipedia.orgnih.govnih.gov. Scopolamine blocks cholinergic neurotransmission, leading to memory impairment in rodents nih.gov. This compound has been investigated for its ability to reverse scopolamine-induced memory deficits researchgate.nettandfonline.com.

Electrophysiological and Behavioral Assessments

Preclinical research on this compound has included both electrophysiological methods, such as quantitative pharmaco-electroencephalography (QPEEG), and behavioral assessments using learning paradigms to understand its effects on neural activity and cognitive processes.

Quantitative Pharmaco-Electroencephalography (QPEEG) Studies

Quantitative Pharmaco-Electroencephalography (QPEEG), also referred to in some contexts as Computer-Analyzed EEG (CEEG), is a methodology utilized to determine the effects of pharmacological agents on the electrical activity of the brain. This technique can provide insights into how compounds influence central nervous system function and can help identify effective dose ranges in preclinical settings. uni.lunih.gov

This compound has been included in QPEEG studies alongside other compounds considered "cognitive activators". nih.gov Research employing CEEG has characterized the typical central nervous system effects of this class of compounds, including this compound. These effects are generally associated with a relative increase in alpha frequency band activity (7.5 to 13 Hz) and a concomitant decrease in delta and theta frequency band activity (both within the 1.3 to 7.5 Hz range). nih.gov One research institution notably used its proprietary QPEEG methodology in studies involving this compound, among other drugs investigated for conditions like Alzheimer's disease. uni.lu Comparisons of the CEEG profiles of different cognitive activators, such as Ginkgo biloba and tacrine, have indicated similarities with the effects observed for this compound. nih.gov

While specific quantitative data tables detailing the precise magnitude of changes in EEG frequency bands from these studies are not extensively available in the provided information, the consistent description of the type of changes observed across multiple sources underscores the electrophysiological profile of this compound as a compound influencing brain electrical activity in a manner associated with cognitive activation.

Behavioral Readouts in Learning Paradigms

Behavioral assessments in various learning paradigms have been crucial in evaluating the potential cognitive effects of this compound in animal models. These studies aim to understand how the compound influences the acquisition, retention, and retrieval of information.

In vitro studies have demonstrated that this compound can delay the decay of hippocampal synaptic potentiation. This finding is considered significant as hippocampal synaptic plasticity is widely regarded as a cellular mechanism underlying learning and memory, suggesting that this effect of this compound could be predictive of cognitive enhancement.

Further behavioral investigations have indicated that this compound offers protection against memory impairments induced by agents such as scopolamine and by electroconvulsive shock. The compound has also been reported to enhance the acquisition and retention of information in animal models, including those with lesions to the nucleus basalis, a brain region important for cholinergic neurotransmission and cognitive function.

Studies utilizing the Morris water maze, a common task for assessing spatial learning and memory in rodents, have shown that this compound can improve spatial learning ability in rats that have sustained brain injuries. However, interestingly, the same studies noted a paradoxical effect in uninjured control animals, where this compound treatment appeared to worsen their learning scores in this paradigm.

This compound has also been examined in classical eyeblink conditioning paradigms in rabbits. While one study comparing several cognition-enhancing drugs in young rabbits found that galantamine uniquely facilitated learning, this compound was among the compounds tested in this model. The involvement of the central nervous system cholinergic system in some of the observed effects of this compound is supported by findings such as the blockade of its anti-anoxic effect in a KCN-anoxia model by pretreatment with scopolamine.

The behavioral data collectively suggest that this compound possesses properties that can influence learning and memory processes in various animal models, particularly in contexts of induced cognitive deficits or injury.

Summary of Behavioral Findings in Learning Paradigms

Paradigm / ModelAnimal ModelKey Finding Related to this compound
Hippocampal Synaptic PotentiationRat hippocampal slicesDelayed decay of long-term potentiation.
Memory Disruption (Scopolamine, ECS)Animals (unspecified)Protection against induced memory deficits.
Acquisition and RetentionNormal and nucleus basalis-lesioned animalsEnhanced acquisition and retention of information.
Spatial Learning (Morris Water Maze)Brain-injured ratsImproved spatial learning ability.
Spatial Learning (Morris Water Maze)Uninjured control ratsAppeared to worsen learning scores.
Classical Eyeblink ConditioningRabbitsTested in this paradigm; comparative results noted.
KCN-Anoxia ModelMiceAnti-anoxic effect blocked by scopolamine (suggests cholinergic involvement).

Mechanistic Insights and Molecular Neurobiology of Bmy 21502

Exploration of Putative Mechanisms of Action

The precise mechanisms by which BMY 21502 exerts its effects are not fully elucidated, but several pathways and systems have been implicated in research studies.

Role of the Central Cholinergic System Activation

Studies suggest that activation of the central nervous system (CNS) cholinergic system may be involved in the effects of this compound, particularly its anti-anoxic actions. semanticscholar.orgnih.gov114.55.40 The cholinergic system, mediated by the neurotransmitter acetylcholine (B1216132) (ACh), plays a crucial role in various physiological processes, including cognitive function, muscle contraction, and heart rate regulation. numberanalytics.com While this compound does not appear to bind directly to cholinergic receptors or alter high-affinity choline (B1196258) uptake sites in the brain, it has been reported to increase the firing rate of presumed cholinergic cells in the basal forebrain in in vitro experiments. semanticscholar.org This suggests that this compound may indirectly augment the activity of cholinergic neurons. semanticscholar.org Evidence supporting the involvement of the cholinergic system comes from studies where the anti-anoxic effect of this compound in a KCN-induced anoxia model in mice was blocked by pretreatment with scopolamine (B1681570), a muscarinic acetylcholine receptor antagonist. semanticscholar.orgnih.gov

Influence on Synaptic Transmission and Plasticity

This compound has shown an influence on synaptic function, particularly on synaptic plasticity. targetmol.comnih.govfiveable.me Synaptic transmission is the process by which neurons communicate via chemical synapses, while synaptic plasticity refers to the ability of these connections to change in strength, a process critical for learning and memory. fiveable.me In studies using hippocampal slices from rats, this compound was found to delay the decay of long-term potentiation (LTP) in vitro. nih.gov LTP is a persistent strengthening of synaptic connections following high-frequency stimulation, considered a cellular correlate of learning and memory. fiveable.me This effect was observed at concentrations of 1.0 and 10 µM in slices from young animals and at 10 µM in slices from aged rats. nih.gov At concentrations less than 30 µM, this compound did not consistently show direct effects on cell membrane properties or evoked synaptic potentials. nih.gov The observed delay in LTP decay suggests that this compound may enhance synaptic plasticity, potentially contributing to cognitive enhancement. nih.gov

Impact on Brain Function under Hypoxia

This compound has demonstrated protective effects on brain function under hypoxic conditions. medchemexpress.comnih.govtargetmol.com Hypoxia, a state of reduced oxygen supply to the brain, can depress neuronal activity and impair cerebral function. semanticscholar.org this compound has shown anti-hypoxia effects in various models, including the KCN-hypoxia model and hypobaric hypoxia models in mice. semanticscholar.orgnih.govtargetmol.com In KCN-induced anoxia, this compound significantly prolonged survival time in a dose-dependent manner. semanticscholar.orgnih.gov It also showed significant protection against moderate hypobaric hypoxia. semanticscholar.orgnih.gov In human studies utilizing EEG mapping under experimental hypoxic hypoxidosis, this compound attenuated hypoxia-induced deterioration in brain function, as indicated by changes in EEG activity (decreased delta/theta, increased alpha). medchemexpress.comnih.gov These findings suggest that this compound may help protect the brain against the detrimental effects of oxygen deprivation. medchemexpress.comnih.gov

Potential as an Antioxidant

Some information suggests this compound may possess antioxidant properties. targetmol.commolnova.commolnova.com Antioxidants play a role in protecting tissues against oxidative stress, which is implicated in various neurological conditions, including neurodegeneration. sissa.itresearchgate.net While the primary focus of research on this compound has been its cognitive and anti-hypoxia effects, its potential as an antioxidant has been noted. targetmol.commolnova.commolnova.com Further detailed research findings specifically on the antioxidant mechanisms and efficacy of this compound are needed to fully understand this aspect of its activity.

Identification of Molecular Targets and Associated Signaling Pathways

While the exact primary molecular targets of this compound are not definitively established in the provided search results, research suggests its effects may involve modulating certain neuronal activities and potentially influencing signaling pathways related to neuronal survival and function. semanticscholar.orgmolnova.com

As mentioned in Section 3.1.1, this compound increases the firing rate of presumed cholinergic cells in the basal forebrain, suggesting an interaction with mechanisms regulating cholinergic neuron activity, although direct receptor binding or choline uptake alteration are not indicated. semanticscholar.org

The observed effects on delaying the decay of hippocampal synaptic potentiation point towards an influence on mechanisms underlying synaptic plasticity, which involve complex signaling cascades including NMDA receptors and calcium influx. nih.govfiveable.me

The anti-hypoxia effects and the reported increase in PC-12 cell survival under serum-free conditions suggest potential interactions with pathways related to cell survival and protection against cellular insults. semanticscholar.org Signaling pathways such as PI3K-AKT and TGF-β have been implicated in neuronal survival and neuroprotection in other contexts. frontiersin.org While a direct link between this compound and these specific pathways is not explicitly detailed in the search results, its protective effects under stress conditions suggest it may impinge upon such survival mechanisms.

Some sources broadly categorize this compound's target as "Antioxidant" or its pathway as "Oxidation-Reduction" targetmol.commolnova.commolnova.com, aligning with the potential antioxidant properties discussed in Section 3.1.4. However, the specific molecular targets within these pathways are not clearly defined.

Further research is needed to precisely identify the primary molecular targets of this compound and the detailed signaling pathways through which it exerts its various neurobiological effects.

Pharmacokinetics and Metabolism of Bmy 21502

Absorption and Distribution Studies

Following oral dosing, BMY-21502 was rapidly absorbed, with a time to reach peak plasma concentration (Tmax) of 0.5 ± 0.3 hours. nih.govsemanticscholar.org This rapid absorption was followed by a swift decline in plasma levels, indicated by a half-life (T1/2) of 0.95 ± 0.1 hours. nih.govsemanticscholar.org While the study primarily focused on plasma concentrations, the rapid absorption suggests distribution into systemic circulation occurred efficiently in the beagle model. nih.govsemanticscholar.org

Identification and Characterization of Metabolites

Two key metabolites, BMY-42191 and BMY-40440, were identified and characterized in the plasma of beagle dogs following BMY-21502 administration. nih.govsemanticscholar.org

BMY-42191 (Hydroxy Metabolite)

The hydroxy metabolite, BMY-42191, was observed to form rapidly. nih.govsemanticscholar.org Peak plasma concentrations of BMY-42191 were attained by 2.88 ± 0.2 hours after the administration of the parent compound. nih.govsemanticscholar.org The half-life of BMY-42191 was determined to be 4.28 ± 1.2 hours. nih.govsemanticscholar.org Based on the comparison of the area under the plasma concentration-time curve (AUC) values, BMY-42191 was identified as the major circulating species in the plasma of the beagle dogs. nih.govsemanticscholar.org

BMY-40440 (Ketone Metabolite)

In contrast to BMY-42191, the ketone metabolite, BMY-40440, exhibited a considerable delay in reaching peak plasma concentrations, with a Tmax of 6 hours. nih.govsemanticscholar.org BMY-40440 demonstrated a longer half-life (T1/2) of 5.58 ± 0.5 hours compared to BMY-42191. nih.govsemanticscholar.org Despite its longer half-life and delayed peak, the AUC values for BMY-40440 were lower than those of BMY-42191 and similar to those of the parent compound, BMY-21502. nih.govsemanticscholar.org

The pharmacokinetic parameters for BMY-21502 and its metabolites in beagle dogs are summarized in the table below:

CompoundTmax (h)T1/2 (h)AUC (h x µM)
BMY-215020.5 ± 0.30.95 ± 0.169.35 ± 7.3
BMY-421912.88 ± 0.24.28 ± 1.2326.43 ± 63.3
BMY-4044065.58 ± 0.567.52 ± 8.4

Complexity of Metabolic Interconversions

The preliminary data from the pharmacokinetic study in beagle dogs suggest that the metabolism of BMY-21502 is complex. nih.govsemanticscholar.org The presence and kinetic profiles of the hydroxy metabolite (BMY-42191) and the ketone metabolite (BMY-40440), along with their relative exposures, indicate that metabolic interconversions may be occurring. nih.govsemanticscholar.org This complex metabolic profile potentially involves hydroxy-ketone interconversions, a phenomenon observed with other xenobiotics. nih.govsemanticscholar.org Further detailed metabolic studies would be required to fully elucidate the intricate pathways involved in the biotransformation of BMY-21502. nih.govsemanticscholar.org

Clinical Research on Bmy 21502

Pilot Phase Studies in Alzheimer's Disease

BMY 21502, a nootropic agent, was the subject of pilot clinical studies to evaluate its efficacy and safety in patients with mild-to-moderate Alzheimer's disease. nih.gov These initial investigations were designed to provide preliminary evidence of the compound's potential therapeutic effects.

The pilot study of this compound in Alzheimer's disease was structured with a rigorous design to minimize bias and produce reliable data.

The study was conducted as a randomized controlled trial, a standard in clinical research for comparing a new treatment to a control. nih.gov Participants were randomly assigned to receive either this compound or a placebo. nih.gov This process of random allocation is crucial for ensuring that the groups are comparable at the outset of the trial, thus allowing any observed differences in outcomes to be more confidently attributed to the treatment under investigation.

To further mitigate bias, the trial employed a double-blind, placebo-controlled design. nih.gov In this setup, neither the study participants nor the investigators administering the treatments and assessing the outcomes knew who was receiving this compound and who was receiving the inactive placebo. nih.gov This blinding is essential to prevent expectations from influencing the results. The use of a placebo control group provides a baseline against which the effects of this compound can be measured. nih.gov

A total of 69 patients diagnosed with Alzheimer's disease participated in the study. nih.gov The participants were comprised of 28 men and 41 women, with a mean age of 72 years and an age range of 54 to 92 years. nih.gov The cohort was divided into two groups: 34 patients were randomized to the this compound treatment group, and 35 were assigned to the placebo group. nih.gov

The severity of dementia was a key criterion for inclusion and was assessed using the Mini-Mental State Examination (MMSE). The mean MMSE score for the entire study population was 23.5. nih.gov For the group receiving this compound, the baseline MMSE scores ranged from 16 to 26, with a mean of 23.5. withpower.com In the placebo group, the baseline MMSE scores ranged from 15 to 26, with a mean of 22.5. withpower.com

Table 1: Participant Demographics and Baseline MMSE Scores

Characteristic This compound Group (n=34) Placebo Group (n=35) Total (n=69)
Gender
Male 15 (approx. 44%) 13 (approx. 37%) 28 (approx. 41%)
Female 19 (approx. 56%) 22 (approx. 63%) 41 (approx. 59%)
Age (years)
Mean Not specified Not specified 72
Range Not specified Not specified 54-92
MMSE Score
Mean 23.5 22.5 23.5

The clinical trial was structured with distinct phases. An initial one-week placebo lead-in period was included in the study design. withpower.com Following this, participants entered a 12-week double-blind treatment period where they received either this compound or a placebo. nih.govwithpower.com After the completion of the 12-week treatment phase, there was a subsequent 4-week placebo washout period. nih.govwithpower.com During the washout phase, all participants received a placebo. nih.govwithpower.com

The efficacy of this compound was evaluated using a battery of neuropsychological and clinical assessments. The primary measures of efficacy were the Alzheimer's Disease Assessment Scale (ADAS) and the Clinical Global Impressions Scale (CGI). nih.gov Secondary efficacy measurements included the Computerized Neurological Test Battery (CNTB) and the Mini-Mental State Examination (MMSE). nih.gov The ADAS and CNTB assessments were conducted at weeks 4, 8, 12, and 16, while the CGI assessments were performed biweekly. withpower.com

| Placebo | -0.5 points | +0.3 points |

While the direct results from the CNTB were not detailed, a strong relationship was found between the CNTB and the ADAS. The correlations between the CNTB summary scores and the ADAS cognitive subscores were highly significant at both baseline (r = -0.83, p = 0.0001) and at week 12 (r = -0.83, p = 0.0001). withpower.com Furthermore, the correlations between the word list learning, spatial, and naming subtests of the ADAS and the corresponding sections of the CNTB were also highly significant (p = 0.0001). withpower.com The specific outcomes for the Clinical Global Impressions Scale were not detailed in the reviewed literature.

Neuropsychological and Clinical Efficacy Assessments

Alzheimer's Disease Assessment Scale (ADAS)

The Alzheimer's Disease Assessment Scale (ADAS) was utilized as a primary measure of efficacy in clinical trials for this compound. nih.gov In a 12-week pilot study, patients receiving this compound demonstrated a mean change of -1.5 points on the ADAS cognitive score, compared to a -0.5 point change in the placebo group. nih.gov A greater, though not statistically significant, change was observed in a subgroup of patients with moderate dementia (defined by a baseline Mini-Mental State Examination score of ≤ 20). nih.gov In this subgroup, the this compound group showed a mean change of -2.7 points, while the placebo group's score changed by +0.3 points. nih.gov

Mean Change in ADAS Cognitive Score at Week 12
Patient GroupThis compound GroupPlacebo Group
Overall Population-1.5-0.5
Patients with Moderate Dementia (MMSE ≤ 20)-2.7+0.3
Computerized Neuropsychological Test Battery (CNTB)

As a secondary efficacy measurement, the Computerized Neuropsychological Test Battery (CNTB) was administered at weeks 4, 8, 12, and 16 of the clinical trial. nih.govumn.edu Analysis revealed highly significant correlations between the CNTB summary scores and the ADAS cognitive subscores at both the beginning of the study (baseline) and at week 12 (r = -0.83, p = 0.0001 for both time points). umn.edunih.gov Significant correlations were also noted between the specific subtests of the ADAS and CNTB related to word list learning, spatial reasoning, and naming (p = 0.0001). umn.edunih.gov

Mini-Mental State Examination (MMSE)

The Mini-Mental State Examination (MMSE) was included as a secondary measure of efficacy. nih.gov The mean baseline MMSE score for the 69 patients enrolled in the pilot study was 23.5. nih.govumn.edu The scores for the group randomized to receive this compound ranged from 16 to 26, while the placebo group's scores ranged from 15 to 26. umn.edu

Clinical Tolerability and Safety Profiles

This compound was generally well-tolerated in a 12-week pilot study. nih.gov However, patients in the treatment group experienced higher rates of certain adverse events compared to the placebo group, specifically abnormal liver enzyme concentrations and nausea. nih.gov A key finding from the safety analysis was the significantly higher rate of study discontinuation in the this compound group. nih.gov

Discontinuation Rates in this compound Pilot Study
GroupNumber of PatientsNumber of DiscontinuationsDiscontinuation RateDiscontinuations Due to Adverse Events
This compound341235%8 (24% of total group)
Placebo3539%3 (9% of total group)

Consideration for Other Neurological and Psychiatric Indications

While the primary clinical focus for this compound was on its potential as a nootropic agent for conditions like Alzheimer's disease, the scope of its investigation extended to other areas of central nervous system (CNS) dysfunction, particularly traumatic brain injury (TBI). The compound's memory- and cognition-enhancing properties provided a rationale for exploring its utility in various neurological deficits. medchemexpress.com

Research in animal models of TBI demonstrated the potential of this compound to ameliorate cognitive impairments. A notable study involving rats with experimental lateral fluid-percussion brain injury revealed that the compound could significantly improve post-injury learning abilities. nih.gov In this preclinical trial, injured rats treated with this compound showed marked improvement in navigating a Morris water maze compared to their vehicle-treated counterparts. nih.gov This finding suggested a potential therapeutic role for this compound in attenuating the learning dysfunctions that commonly follow traumatic brain injuries. nih.gov

However, the exploration of this compound for psychiatric indications such as anxiety or schizophrenia is not well-documented in the available scientific literature. The existing research predominantly centers on its cognitive-enhancing effects in the context of neurodegenerative diseases and acute brain injury.

Below is a summary of the key findings from the Alzheimer's disease pilot study:

Outcome MeasureThis compound Group (n=34)Placebo Group (n=35)p-value
Mean Change in ADAS Cognitive Score (Week 12) -1.5 points-0.5 points> 0.05
Mean Change in ADAS Cognitive Score in Moderate Dementia Subgroup (Week 12) -2.7 points+0.3 pointsNot Statistically Significant
Discontinuation Rate 35% (12 of 34)9% (3 of 35)< 0.05

The study concluded that in this initial trial, this compound was not found to be significantly superior to placebo. nih.gov Further evaluation in a larger study population was suggested as potentially warranted. nih.gov

Challenges and Future Directions in Bmy 21502 Research

Methodological Considerations in Preclinical and Clinical Study Design

Methodological rigor in both preclinical and clinical studies is paramount for accurately assessing the therapeutic potential of a compound like BMY 21502. Preclinical investigations into this compound utilized various animal models to explore its effects on anoxia, brain injury, and cognitive function. These models included KCN-induced anoxia in mice, hypobaric hypoxia in mice, decapitation-induced ischemia in mice, lateral fluid percussion brain injury in rats, and classical conditioning in aged rabbits. mims.comfishersci.canih.govwikipedia.org Designing appropriate animal models that accurately reflect the complexity of human neurological conditions and cognitive deficits presents a significant challenge in preclinical research. wikipedia.org

In clinical research, a double-blind, placebo-controlled trial was conducted to assess the efficacy and safety of this compound in patients with mild-to-moderate Alzheimer's disease. wikidoc.orgnih.gov The study design involved a 12-week treatment period with a placebo lead-in and washout phase. nih.gov Efficacy was evaluated using standard scales such as the Alzheimer's Disease Assessment Scale (ADAS) and the Clinical Global Impressions Scale, as well as the Computerized Neuropsychological Test Battery (CNTB). wikidoc.orgnih.gov

Challenges in the design and execution of clinical trials for conditions like Alzheimer's disease are well-documented and can include issues related to the accuracy, precision, and potential bias in clinical ratings, as well as inter-site variability and the need for homogeneous patient populations. uni.lu While the this compound trial provided valuable data, these general methodological considerations in neurocognitive clinical trials remain relevant for future research endeavors.

Bridging Preclinical Efficacy to Clinical Translation

A significant hurdle in the development of many neuroscience compounds, including this compound, is successfully translating promising preclinical results to demonstrable clinical efficacy. Preclinical studies with this compound indicated anti-anoxic actions that were suggested to be superior to other cerebroactive drugs in certain mouse models. mims.comfishersci.ca Furthermore, this compound was shown to improve spatial learning ability in brain-injured rats and facilitated conditioning in aged rabbits. nih.govwikipedia.org

The following table summarizes the mean change in ADAS cognitive scores from baseline at week 12 in the clinical trial:

GroupMean Change in ADAS Cognitive Score (Week 12)
This compound-1.5
Placebo-0.5

Note: The difference between groups was not statistically significant (p > 0.05). wikidoc.orgnih.gov

Unexplored Therapeutic Avenues and Disease Models

This compound has been primarily investigated for its potential in Alzheimer's disease and its anti-anoxic properties. mims.comfishersci.cawikidoc.org Preclinical research also explored its effects in models of brain injury and age-related cognitive decline. nih.govwikipedia.org The proposed involvement of the central nervous system cholinergic system in its anti-anoxic effect, along with its classification as a nootropic agent and an AChR agonist, suggests potential relevance in other neurological or cognitive disorders where cholinergic dysfunction or neuronal protection are therapeutic targets. mims.comfishersci.cafishersci.beontosight.ainih.gov

While the existing research has focused on specific conditions and animal models, the full spectrum of potential therapeutic applications for this compound may not have been exhaustively explored. Future research could potentially investigate its effects in other disease models relevant to its proposed mechanisms of action, although the discontinued (B1498344) development status of the compound may limit such endeavors. nih.gov Disease models previously utilized include those for anoxia, traumatic brain injury, and age-related cognitive deficits. mims.comfishersci.canih.govwikipedia.org

Q & A

Q. What molecular mechanisms underlie BMY 21502’s cognitive-enhancing effects in Alzheimer’s disease models?

this compound delays hippocampal synaptic enhancement decay in vitro and exhibits anti-hypoxia effects in murine models, suggesting modulation of synaptic plasticity and neuronal survival pathways. Methodologically, researchers should combine electrophysiological assays (e.g., long-term potentiation measurements) with hypoxia-inducible factor (HIF) pathway analysis to dissect mechanisms .

Q. Which preclinical models are validated for assessing this compound’s efficacy?

The Morris Water Maze task in aged F-344 rats and KCN-induced hypoxia models in mice are widely used. Standard protocols include dose standardization (e.g., 1–10 mg/kg) and control groups for hypoxia or cognitive deficits. Ensure behavioral tests align with translational endpoints like spatial memory retention .

Q. How should researchers design dose-response studies for this compound?

Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to establish therapeutic windows. For example, in vitro synaptic assays (0.1–10 µM) and in vivo behavioral studies (1–25 mg/kg) require parallel metabolite profiling to account for bioavailability differences .

Advanced Research Questions

Q. How can discrepancies between this compound’s in vitro and in vivo efficacy be resolved?

Discrepancies may arise from bioavailability or model-specific variables. Address this by:

  • Comparing drug concentrations in brain tissue vs. in vitro media via LC-MS.
  • Validating hypoxia models (e.g., KCN vs. ischemic models) for consistency in HIF activation .

Q. What statistical methods are optimal for analyzing longitudinal cognitive data in this compound studies?

Mixed-effects models are recommended to handle repeated-measures data (e.g., weekly Morris Water Maze trials). Include covariates like age, baseline cognitive scores, and batch effects. Report confidence intervals and effect sizes to contextualize clinical relevance .

Q. How can neuropsychological test batteries (e.g., CNTB) be optimized for this compound clinical trials?

Prioritize tests sensitive to early Alzheimer’s biomarkers, such as episodic memory and executive function tasks. Validate test-retest reliability in pilot studies and incorporate biomarker correlates (e.g., CSF Aβ42) to strengthen outcome interpretation .

Q. What analytical techniques are critical for verifying this compound’s purity in research-scale synthesis?

High-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. For novel derivatives, high-resolution mass spectrometry (HR-MS) and X-ray crystallography are essential .

Q. How can multi-omics approaches enhance understanding of this compound’s mode of action?

Integrate transcriptomics (RNA-seq of hippocampal tissue) with proteomics (synaptic protein quantification) to identify downstream targets. Use pathway enrichment tools (e.g., Gene Ontology) to map networks affected by this compound .

Methodological Guidelines

  • Experimental Reproducibility : Follow Beilstein Journal of Organic Chemistry standards for detailing synthesis protocols, including solvent purity, reaction temperatures, and spectral data .
  • Data Presentation : Raw data (e.g., behavioral trial latencies) should be archived in supplementary materials, while processed data (e.g., mean escape times) must align with hypothesis-testing frameworks in the main text .
  • Ethical Compliance : For human trials, adhere to participant selection criteria outlined in biomedical research frameworks, including informed consent and CNTB administration protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.